Product packaging for 4-(3,4-Difluorophenyl)sulfanylpiperidine(Cat. No.:)

4-(3,4-Difluorophenyl)sulfanylpiperidine

Cat. No.: B13743716
M. Wt: 229.29 g/mol
InChI Key: INADXGHBBXMSOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(3,4-Difluorophenyl)sulfanylpiperidine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a piperidine ring, a common structural motif in pharmaceuticals, which is linked to a 3,4-difluorophenyl group via a sulfanyl (thioether) bridge . The presence of the fluorine atoms on the phenyl ring is a strategy often employed to modulate a compound's electronic properties, metabolic stability, and membrane permeability . While the specific biological activities and applications of this compound are not fully delineated in the available literature, compounds with similar piperidine and difluorophenyl scaffolds are frequently investigated for their potential interactions with the central nervous system . Researchers value this compound as a versatile chemical building block for the synthesis of more complex molecules or as a candidate for high-throughput screening in the development of novel therapeutic agents. This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the material safety data sheet (MSDS) for safe handling and storage instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13F2NS B13743716 4-(3,4-Difluorophenyl)sulfanylpiperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13F2NS

Molecular Weight

229.29 g/mol

IUPAC Name

4-(3,4-difluorophenyl)sulfanylpiperidine

InChI

InChI=1S/C11H13F2NS/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2

InChI Key

INADXGHBBXMSOV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1SC2=CC(=C(C=C2)F)F

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 3,4 Difluorophenyl Sulfanylpiperidine and Analogues

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 4-(3,4-Difluorophenyl)sulfanylpiperidine identifies two principal disconnection points that inform the primary synthetic strategies. The most straightforward disconnection is at the carbon-sulfur bond, which separates the molecule into an aryl component and a piperidine (B6355638) component. This leads to two potential synthetic routes:

Route A: This approach involves the reaction of a piperidine synthon bearing a sulfur nucleophile (e.g., piperidine-4-thiol) with an electrophilic 3,4-difluorophenyl group, such as 1-bromo-3,4-difluorobenzene or 1-chloro-3,4-difluorobenzene.

Route B: Conversely, this strategy utilizes a piperidine synthon with an electrophilic center at the 4-position (e.g., 4-bromopiperidine (B2556637) or 4-tosyloxypiperidine) and a nucleophilic sulfur species derived from 3,4-difluorothiophenol (B1350639).

A deeper retrosynthetic disconnection can be made within the piperidine ring itself. This approach breaks the cyclic structure into an acyclic precursor, which would then require a cyclization step to form the heterocyclic core. For instance, a suitable acyclic precursor could be a δ-haloamine or an amino-aldehyde, which can be cyclized to form the piperidine skeleton before or after the introduction of the aryl-sulfanyl moiety.

Key Synthetic Routes to the Piperidine Core

The piperidine motif is a ubiquitous feature in many pharmaceuticals and natural products, leading to the development of numerous robust synthetic methods for its construction. researchgate.net These methods can be broadly categorized into those that build the ring from acyclic precursors and those that modify a pre-existing piperidine or pyridine (B92270) ring.

Cyclization Reactions for Piperidine Ring Formation

The formation of the piperidine ring via intramolecular cyclization is a cornerstone of heterocyclic chemistry. nih.gov These reactions typically involve the formation of either a C-N bond or a C-C bond to close the ring. nih.gov

Common strategies include:

Reductive Amination: The intramolecular reductive amination of δ-amino ketones or δ-amino aldehydes provides a direct route to substituted piperidines.

Intramolecular Nucleophilic Substitution: The cyclization of acyclic precursors containing a terminal amine and a leaving group at the 5-position (e.g., a halide or sulfonate ester) is a classic method for forming the piperidine ring.

Aza-Diels-Alder Reaction: The [4+2] cycloaddition between an aza-diene and a dienophile can construct the piperidine ring with a high degree of stereocontrol, offering a powerful method for synthesizing complex analogues.

Radical Cyclization: Radical-mediated cyclization of unsaturated amines, often initiated by a radical initiator or photoredox catalysis, can efficiently form the piperidine scaffold under mild conditions. nih.govnih.gov For example, the intramolecular cyclization of linear amino-aldehydes can be achieved using a cobalt(II) catalyst. nih.gov

The table below summarizes various cyclization strategies for piperidine synthesis.

Cyclization StrategyPrecursor TypeKey Reaction TypeReference
Reductive Aminationδ-Amino Ketone/AldehydeImine formation and reduction beilstein-journals.org
Nucleophilic Substitution5-Halo-alkylamineIntramolecular SN2 organic-chemistry.org
Aza-Diels-AlderAza-diene + Dienophile[4+2] Cycloaddition dtic.mil
Radical CyclizationUnsaturated AmineRadical addition to alkene/alkyne nih.gov
Metal-Catalyzed CyclizationAlkenyl/Alkynyl AmineOxidative amination, hydroamination nih.gov

Post-Cyclization Modifications and Substituent Introduction

Often, a more practical approach involves the functionalization of a readily available piperidine derivative. researchgate.net Commercially available starting materials like N-protected 4-piperidone (B1582916) (e.g., N-Boc-4-piperidone or N-benzyl-4-piperidone) are particularly useful. The ketone at the C-4 position serves as a versatile handle for introducing the required sulfanyl (B85325) group.

A typical sequence starting from N-Boc-4-piperidone could involve:

Reduction: The ketone is reduced to a hydroxyl group using a reducing agent like sodium borohydride (B1222165) (NaBH₄).

Activation: The resulting alcohol is converted into a good leaving group, for instance, by tosylation with p-toluenesulfonyl chloride (TsCl) or conversion to a halide using reagents like phosphorus tribromide (PBr₃).

Substitution: The activated C-4 position can then undergo nucleophilic substitution with a sulfur nucleophile, such as sodium sulfide (B99878) or thiourea (B124793) followed by hydrolysis, to install the thiol group.

Alternatively, rhodium-catalyzed C-H insertion reactions have been developed for the site-selective functionalization of piperidine rings, which could provide a more direct route to 4-substituted analogues. nih.gov

Formation of the Aryl-Sulfanyl Bond

The construction of the C-S bond is the final key step in assembling the target molecule. This transformation can be achieved through several reliable methods, primarily nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. nih.govresearchgate.net

Nucleophilic Substitution Approaches (e.g., SNAr on activated aryl halides with thiols)

Nucleophilic Aromatic Substitution (SNAr) is a viable pathway for forming the aryl-sulfanyl bond, particularly because the 3,4-difluorophenyl ring is electronically deficient and thus activated towards nucleophilic attack. acsgcipr.org In this approach, a nucleophilic thiol attacks the electron-deficient aryl ring, displacing a leaving group (typically a halide). acsgcipr.org

The reaction involves the formation of an intermediate Meisenheimer complex, which then collapses to the product by expelling the leaving group. acsgcipr.org For the synthesis of this compound, this would typically involve reacting piperidine-4-thiol (or its corresponding thiolate) with an activated aryl halide like 1,2-difluoro-4-nitrobenzene or 1-chloro-3,4-difluorobenzene. The reaction is generally carried out in a polar aprotic solvent such as DMF or DMSO, in the presence of a base (e.g., K₂CO₃, NaH) to deprotonate the thiol. bohrium.comnih.gov

Metal-Catalyzed Coupling Reactions (e.g., C-S coupling)

Transition metal-catalyzed cross-coupling reactions have become a dominant strategy for C-S bond formation due to their high efficiency, broad functional group tolerance, and relatively mild reaction conditions. nih.govresearchgate.net Palladium, copper, and nickel are the most commonly employed metals for these transformations. nih.govresearchgate.net

Palladium-Catalyzed Coupling: Palladium-based catalysts, often in combination with specialized phosphine (B1218219) ligands (such as Josiphos), are highly effective for coupling thiols with aryl halides (bromides, iodides, and even chlorides). nih.govresearchgate.net These reactions typically proceed via a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.

Copper-Catalyzed Coupling: Copper-catalyzed C-S coupling, often referred to as a modified Ullmann condensation, is a cost-effective alternative. bohrium.com These reactions can couple thiols with aryl iodides or bromides, frequently using a copper(I) source like CuI and a ligand such as L-proline, sometimes even in aqueous systems. bohrium.com

Nickel-Catalyzed Coupling: Nickel catalysts also show excellent activity for C-S bond formation, providing a good balance between reactivity and cost. nih.gov They can effectively couple thiols with various aryl halides. nih.gov

A general comparison of catalytic systems for C-S cross-coupling is presented below.

Metal CatalystCommon PrecursorsTypical LigandsAdvantagesReference
Palladium (Pd)Pd(OAc)₂, Pd₂(dba)₃Bidentate phosphines (e.g., Josiphos, Xantphos)High reactivity, excellent functional group tolerance, couples aryl chlorides nih.govresearchgate.net
Copper (Cu)CuI, Cu₂OL-proline, phenanthrolineLow cost, mild conditions, can be run in aqueous media bohrium.comorganic-chemistry.org
Nickel (Ni)NiCl₂(dppp), Ni(COD)₂Bidentate phosphinesGood reactivity, lower cost than palladium nih.gov

These metal-catalyzed methods offer versatile options for connecting the 3,4-difluorophenyl and piperidine-4-thiol fragments, or vice versa, to complete the synthesis of this compound.

Thiolation/Sulfanylation Protocols involving Piperidine Precursors

The synthesis of 4-aryl-sulfanylpiperidines, including this compound, typically involves the formation of a carbon-sulfur bond between the piperidine ring and the arylthiol moiety. A predominant strategy is the nucleophilic substitution reaction where a piperidine precursor, activated at the C-4 position, is treated with a sulfur nucleophile.

Commonly, N-protected 4-hydroxypiperidine (B117109) serves as a readily available starting material. The hydroxyl group is converted into a better leaving group, such as a tosylate, mesylate, or halide, to facilitate the subsequent nucleophilic attack. The reaction of this activated piperidine with the corresponding thiolate, generated in situ from the thiol using a base, yields the desired 4-sulfanylpiperidine derivative.

An alternative approach involves the Mitsunobu reaction. In this protocol, N-protected 4-hydroxypiperidine can be reacted directly with an aryl thiol in the presence of a phosphine reagent (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This method often proceeds with inversion of stereochemistry at the C-4 position, which is a crucial consideration in stereoselective syntheses.

Introduction of the 3,4-Difluorophenyl Moiety

The 3,4-difluorophenyl group is typically introduced as a single unit, most commonly through the use of 3,4-difluorothiophenol as the sulfur nucleophile. This precursor reacts with an electrophilic N-protected piperidine, such as N-Boc-4-iodopiperidine or the tosylate/mesylate derivative of N-Boc-4-hydroxypiperidine, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

Alternatively, metal-catalyzed cross-coupling reactions can be employed. For instance, a protected 4-mercaptopiperidine could be coupled with a 3,4-difluoroaryl halide (e.g., 1-bromo-3,4-difluorobenzene) using a palladium or copper catalyst. However, the nucleophilic substitution pathway using 3,4-difluorothiophenol is generally more direct and widely utilized. The synthesis of 3,4-difluorophenol, a precursor to the thiol, can be achieved through methods like the ipso-hydroxylation of 3,4-difluorophenylboronic acid. chemicalbook.com

Stereoselective Synthesis and Chiral Resolution Techniques for Piperidine Derivatives

While this compound itself is achiral, the introduction of substituents on the piperidine ring can create stereocenters, necessitating stereoselective synthesis or chiral resolution.

Stereoselective Synthesis: Asymmetric synthesis of piperidine derivatives can be achieved through various methods. Gold-catalyzed cyclization of N-homopropargyl amides has been shown to produce piperidin-4-ols with excellent diastereoselectivity. nih.gov Another approach involves the stereoselective reduction of substituted pyridines or piperidinones. For example, the hydrogenation of unsaturated substituted piperidinones, followed by lactam reduction, can yield cis-configured 2,4-disubstituted piperidines. nih.gov

Chiral Resolution: For racemic mixtures of piperidine derivatives, several resolution techniques are available to separate the enantiomers.

Diastereomeric Salt Formation: This classical method involves reacting the racemic piperidine base with a chiral acid, such as di-benzoyl-L-tartaric acid or (S)-mandelic acid. google.com The resulting diastereomeric salts exhibit different solubilities, allowing one to be selectively crystallized and separated. The desired enantiomer can then be liberated by treatment with a base.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers of piperidine derivatives. nih.gov Columns based on cellulose, for instance, have been successfully used to resolve racemic 1,3-dimethyl-4-phenylpiperidines. nih.gov

Kinetic Resolution: This technique involves the differential reaction of enantiomers with a chiral reagent or catalyst. One enantiomer reacts faster, allowing for the separation of the unreacted, slower-reacting enantiomer. Catalytic kinetic resolution of disubstituted piperidines has been achieved with high selectivity using chiral hydroxamic acids or chiral bases like n-BuLi/sparteine. nih.govrsc.orgwhiterose.ac.uk

Table 1: Comparison of Chiral Resolution Techniques for Piperidine Derivatives
TechniquePrincipleCommon Reagents/MaterialsAdvantagesReferences
Diastereomeric Salt FormationDifferential solubility of diastereomeric salts formed with a chiral resolving agent.Di-benzoyl-tartaric acid, Mandelic acidScalable, cost-effective for large quantities. google.com
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Cellulose-based columns (e.g., Chiralcel OD)High separation efficiency, applicable to a wide range of compounds. nih.gov
Kinetic ResolutionDifferential reaction rates of enantiomers with a chiral catalyst or reagent.Chiral hydroxamic acids, n-BuLi/sparteineCan provide high enantiomeric excess for both the product and recovered starting material. nih.govrsc.orgwhiterose.ac.uk

Synthesis of Structurally Related Sulfanylpiperidine Derivatives

The synthesis of positional isomers, such as 2- or 3-sulfanylpiperidines, follows similar principles to the 4-substituted analogues but requires different starting materials.

2-Sulfanylpiperidines: The synthesis can start from N-protected piperidin-2-one (δ-valerolactam). Reduction of the lactam followed by functionalization at the C-2 position, or direct functionalization of α-lithiated N-Boc piperidine, can provide a precursor for sulfur introduction.

3-Sulfanylpiperidines: An accessible starting material for this isomer is N-protected 3-hydroxypiperidine. As with the 4-hydroxy analogue, the hydroxyl group is converted to a suitable leaving group (mesylate, tosylate) and subsequently displaced by a thiol, such as 3,4-difluorothiophenol, in the presence of a base. The synthesis of enantiomerically pure 3-aminopiperidine derivatives from L-glutamic acid or lysine (B10760008) highlights established routes for functionalizing the C-3 position. acs.orgresearchgate.net

Analogues with different fluorine substitution patterns on the aryl ring are synthesized by employing the appropriately substituted starting material. For example, the synthesis of 4-(2,4-difluorophenyl)sulfanylpiperidine (B13742809) would be identical to that of the 3,4-difluoro isomer, but would utilize 2,4-difluorothiophenol (B157739) as the nucleophile. Similarly, coupling reactions would use precursors like 1-bromo-2,4-difluorobenzene. The synthesis of compounds containing a 2,4-difluorophenyl group attached to a piperidine core has been reported, demonstrating the accessibility of these building blocks. nanobioletters.comresearchgate.net

Sulfonyl Analogues: The corresponding sulfonyl derivative, 4-(3,4-Difluorophenylsulfonyl)piperidine, can be prepared in two primary ways. The first involves the oxidation of the pre-formed sulfanyl linkage in this compound. Common oxidizing agents for converting sulfides to sulfones include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The second method involves a direct sulfonylation reaction. This is typically achieved by reacting a piperidine nucleophile (e.g., piperidine itself or a derivative) with 3,4-difluorobenzenesulfonyl chloride in the presence of a base like triethylamine (B128534) or pyridine. nanobioletters.comnih.gov

Amino Analogues: The nitrogen analogue, 4-(3,4-Difluorophenylamino)piperidine, is an important structural motif. Its synthesis can be accomplished through several standard C-N bond-forming reactions. One common method is the Buchwald-Hartwig amination, which involves the palladium-catalyzed cross-coupling of an N-protected 4-aminopiperidine (B84694) with a 3,4-dihalo-benzene, or more commonly, the coupling of piperidin-4-one (or a protected version) with 3,4-difluoroaniline (B56902) followed by reduction of the intermediate enamine or imine. Another key route is reductive amination, where N-Boc-piperidin-4-one is reacted with 3,4-difluoroaniline in the presence of a reducing agent such as sodium triacetoxyborohydride. chemijournal.com The importance of related anilinopiperidine structures is highlighted by their designation as controlled chemical precursors in various jurisdictions. federalregister.govoas.org

N-Substituted and Ring-Modified Piperidine Derivatives

The core structure of this compound serves as a versatile scaffold for further chemical elaboration. Modifications can be broadly categorized into two main types: substitution at the piperidine nitrogen atom (N-substitution) and alterations to the piperidine ring itself (ring modification). These strategies allow for the systematic exploration of the structure-activity relationship (SAR) by introducing a variety of functional groups and structural changes.

N-Substituted Derivatives

The secondary amine of the piperidine ring is a common site for modification, readily undergoing reactions to form N-substituted analogues. Standard synthetic organic chemistry techniques are employed to introduce a wide range of alkyl, aryl, and acyl groups.

N-Alkylation: The introduction of alkyl groups onto the piperidine nitrogen is a fundamental transformation. This is frequently achieved through reactions with alkyl halides (e.g., bromides or iodides) in the presence of a base to neutralize the resulting hydrohalic acid. Another prevalent method is reductive amination, where the piperidine nitrogen reacts with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the N-alkylated product. These methods provide access to a diverse set of derivatives, from simple methyl or ethyl groups to more complex ω-phenylalkyl substituents. nih.gov

N-Arylation: The formation of a bond between the piperidine nitrogen and an aromatic ring typically requires metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful and widely used method for this purpose, employing a palladium catalyst with a suitable phosphine ligand to couple the piperidine with an aryl halide or triflate. nih.gov An alternative is the Chan-Evans-Lam coupling, which uses a copper catalyst to react the amine with arylboronic acids. beilstein-journals.org These reactions enable the synthesis of derivatives bearing various substituted phenyl, pyridinyl, or other heteroaromatic rings directly attached to the piperidine nitrogen.

The table below summarizes common N-substitution strategies applicable to the this compound scaffold.

Substitution TypeGeneral ReactionReagents & ConditionsTypical Substituents (R)
N-AlkylationReaction with Alkyl HalideR-X (X=Br, I), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF)Methyl, Ethyl, Propyl, Benzyl
N-AlkylationReductive AminationR-CHO or R₂C=O, Reducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCE, THF)Substituted Benzyls, Phenethyls
N-ArylationBuchwald-Hartwig AminationAr-X (X=Br, I), Pd-catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., Cs₂CO₃)Phenyl, Pyridyl, Substituted Aryls
N-ArylationChan-Evans-Lam CouplingAr-B(OH)₂, Cu-catalyst (e.g., Cu(OAc)₂), Base (e.g., Pyridine)Phenyl, Heteroaryls

Ring-Modified Piperidine Derivatives

Modifications to the carbocyclic structure of the piperidine ring itself offer another avenue for creating structural analogues. These changes can include the introduction of substituents onto the ring carbons, altering the ring size, or replacing carbon atoms with other elements.

Ring Substitution: The synthesis of piperidines bearing additional substituents, such as fluorine atoms, on the ring can significantly alter the molecule's properties, including the basicity of the ring nitrogen. chemrxiv.org For instance, the synthesis of 3,3-difluoro or 4,4-difluoro piperidine analogues often involves multi-step sequences starting from acyclic precursors, which are then cyclized to form the desired substituted ring. nih.gov These fluorinated building blocks can then be elaborated to incorporate the desired 4-(3,4-difluorophenyl)sulfanyl moiety.

Ring Expansion/Contraction: Altering the size of the heterocyclic ring can influence the spatial orientation of the substituents. For example, ring-expanded analogues such as perhydroazepines (seven-membered rings) can be synthesized. nih.gov These syntheses often involve ring-opening of a precursor followed by cyclization to form the larger ring system. Conversely, ring-contracted analogues, such as those based on a pyrrolidine (B122466) (five-membered ring) core, can also be prepared to investigate the impact of ring size on biological activity. nih.gov

The following table details strategies for modifying the piperidine ring.

Modification TypeDescriptionSynthetic Strategy ExampleResulting Analogue
Ring SubstitutionIntroduction of one or more substituents onto the carbon atoms of the piperidine ring.Multi-step synthesis involving 1,4-addition to an activated alkene, followed by reduction and cyclization. nih.gov3,3-Difluoropiperidine Analogue
Ring ExpansionIncreasing the ring size from six to seven members.Synthesis of a 4-(propananilido)perhydroazepine derivative from a piperidine precursor. nih.govPerhydroazepine Analogue
Ring ContractionDecreasing the ring size from six to five members.Preparation of 3-(4-hydroxyphenyl)pyrrolidines as analogues of 4-(4-hydroxyphenyl)piperidines. nih.govPyrrolidine Analogue

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. A combination of one- and two-dimensional experiments allows for a complete assignment of all proton, carbon, and fluorine nuclei.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring nuclei through chemical shifts and spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization state.

Proton (¹H) NMR: The spectrum would be characterized by distinct regions for the aromatic and aliphatic protons. The 3,4-difluorophenyl group would exhibit three complex signals in the aromatic region (typically δ 7.0-7.5 ppm). These signals would show intricate splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. The piperidine (B6355638) ring protons would appear in the aliphatic region. The methine proton at C4, being adjacent to the electron-withdrawing sulfanyl (B85325) group, would be shifted downfield relative to other piperidine protons. The methylene (B1212753) protons at C2/C6 and C3/C5 would likely appear as overlapping multiplets. The N-H proton signal would typically be a broad singlet, its chemical shift being solvent-dependent.

Carbon (¹³C) NMR: The spectrum would show nine distinct signals. Six signals would correspond to the aromatic carbons, with two of them showing large one-bond carbon-fluorine couplings (¹JCF), confirming the presence of the C-F bonds. The chemical shifts of the aromatic carbons are significantly influenced by the fluorine and sulfur substituents. Three signals would appear in the aliphatic region, corresponding to the C4, C2/C6, and C3/C5 carbons of the piperidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(3,4-Difluorophenyl)sulfanylpiperidine

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic H7.0 – 7.5 (m)-
Piperidine C2/C6-H~3.1 (m)~45
Piperidine C3/C5-H~2.1 (m)~30
Piperidine C4-H~3.5 (m)~40
Piperidine N-HVariable (broad s)-
Aromatic C-S-~130-135
Aromatic C-F-~145-155 (d, ¹JCF ≈ 245 Hz)
Aromatic C-H-~115-125

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. For this compound, two distinct signals would be expected for the non-equivalent fluorine atoms at the C3 and C4 positions of the phenyl ring. The chemical shifts and, more importantly, the coupling constants (both F-F and F-H) are diagnostic for confirming the substitution pattern on the aromatic ring. Each fluorine signal would likely appear as a complex multiplet due to coupling with the adjacent fluorine and the aromatic protons.

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously connecting the atoms within the molecular framework.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would confirm the connectivity within the piperidine ring (e.g., C4-H coupling to C3/C5-H, which in turn couple to C2/C6-H) and within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. It would be used to definitively assign the chemical shifts of the piperidine and aromatic carbons based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range connectivity (typically over 2-3 bonds). Crucially, it would show correlations between the C4 proton of the piperidine ring and the aromatic carbon attached to the sulfur atom (C1'), confirming the complete piperidine-S-phenyl structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. rsc.org For this compound (C₁₁H₁₃F₂NS), the calculated exact mass of the neutral molecule is 230.0818 g/mol . In a typical HRMS experiment using electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to 231.0896. The high accuracy of this measurement (typically to within 5 ppm) allows for the confident assignment of the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the molecule's fragmentation pattern, providing additional structural proof. Key expected fragmentation pathways would include:

Cleavage of the C4-S bond, leading to fragments corresponding to the piperidine cation and the difluorothiophenol radical.

Cleavage of the S-Aryl bond.

Fragmentation of the piperidine ring itself.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands. A medium, sharp band around 3300-3400 cm⁻¹ would indicate the N-H stretching of the secondary amine in the piperidine ring. Aliphatic C-H stretching bands would appear just below 3000 cm⁻¹, while aromatic C-H stretches would be seen just above 3000 cm⁻¹. Strong, characteristic bands in the 1250-1000 cm⁻¹ region would be indicative of the C-F stretching vibrations. Aromatic C=C stretching would appear in the 1600-1450 cm⁻¹ region. The C-S stretch is typically weak and appears in the 700-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. It is particularly sensitive to symmetric vibrations and less polar bonds. Therefore, strong signals for the aromatic ring breathing modes and the C-S stretching vibration might be more prominent than in the IR spectrum.

Table 2: Predicted IR Absorption Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H (Piperidine)Stretch3300 - 3400Medium
Aromatic C-HStretch3050 - 3150Medium-Weak
Aliphatic C-HStretch2850 - 2980Medium-Strong
Aromatic C=CStretch1450 - 1600Medium-Strong
C-FStretch1000 - 1250Strong
C-SStretch600 - 700Weak

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Should a single crystal of sufficient quality be grown, X-ray crystallography would provide the most definitive structural information in the solid state. mdpi.comnih.gov This technique would unambiguously confirm the atom-to-atom connectivity. mdpi.com More importantly, it would reveal precise three-dimensional data, including:

Bond Lengths and Angles: Accurate measurements of all bond lengths (e.g., C-S, C-F, C-N) and angles (e.g., the C-S-C angle of the thioether linkage).

Molecular Conformation: It would confirm the conformation of the six-membered piperidine ring, which is expected to adopt a stable chair form. It would also define the orientation of the substituent at the C4 position (axial vs. equatorial).

Torsional Angles: The dihedral angle between the piperidine ring and the difluorophenyl ring would be determined, describing their relative spatial orientation.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice, identifying key intermolecular forces such as hydrogen bonding (involving the piperidine N-H as a donor) and potential π-π stacking or halogen bonding interactions that stabilize the crystal structure. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis of Chiral Analogues

The fundamental principle of CD spectroscopy lies in the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, denoted as ΔA (A_left - A_right), is plotted as a function of wavelength. The resulting CD spectrum is characteristic of the molecule's three-dimensional structure, particularly the spatial arrangement of its chromophores and chiral centers.

For a hypothetical chiral analogue of this compound, where a chiral center is introduced, for instance, by substitution on the piperidine ring, two enantiomers would exist. These enantiomers, being non-superimposable mirror images of each other, would exhibit equal and opposite CD signals. This characteristic makes CD spectroscopy an invaluable tool for distinguishing between enantiomers and determining the enantiomeric purity of a sample.

The CD spectrum of a chiral molecule is typically characterized by Cotton effects, which are the characteristic peaks (positive or negative) in a CD spectrum in the vicinity of an absorption band of a chromophore. The sign and magnitude of the Cotton effect are directly related to the absolute configuration of the chiral center(s) and the conformation of the molecule.

In the case of a chiral analogue of this compound, the aromatic ring and the sulfur atom could act as chromophores. The electronic transitions of these chromophores would give rise to CD signals, the nature of which would be dictated by their spatial relationship to the chiral center(s) in the piperidine ring.

To illustrate, consider a hypothetical pair of enantiomers, (R)- and (S)-chiral analogue of this compound. A hypothetical CD analysis might yield the data presented in the interactive table below.

EnantiomerWavelength of Maximum Absorption (λmax) (nm)Molar Circular Dichroism (Δε) (M⁻¹cm⁻¹)
(R)-enantiomer220+1.5
(R)-enantiomer250-0.8
(S)-enantiomer220-1.5
(S)-enantiomer250+0.8

This table presents hypothetical data for illustrative purposes.

In this hypothetical scenario, the (R)-enantiomer exhibits a positive Cotton effect at 220 nm and a negative one at 250 nm. As expected, the (S)-enantiomer shows a CD spectrum that is a mirror image of the (R)-enantiomer, with a negative Cotton effect at 220 nm and a positive one at 250 nm.

For an unambiguous assignment of the absolute configuration, experimental CD data is often complemented by quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT). These calculations can predict the CD spectrum for a given absolute configuration. By comparing the calculated spectrum with the experimental one, the absolute stereochemistry of the chiral molecule can be confidently assigned. This combined experimental and theoretical approach is a cornerstone of modern stereochemical analysis.

While the specific application of chiroptical spectroscopy to chiral analogues of this compound is not documented, the established principles of the technique provide a clear framework for how such studies would be performed to elucidate their stereochemical properties.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and energetics of a molecule. mdpi.commdpi.comfinechem-mirea.ru

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules with a good balance of accuracy and computational cost. nanobioletters.com For 4-(3,4-Difluorophenyl)sulfanylpiperidine, a DFT study would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. libretexts.orgyoutube.comyoutube.comyoutube.com This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, various electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions. A hypothetical data table for such calculations is presented below.

Table 1: Predicted Molecular Properties from DFT Calculations

PropertyPredicted ValueSignificance
Dipole Moment Value in DebyeIndicates the overall polarity of the molecule, influencing its solubility and ability to engage in dipole-dipole interactions.
HOMO Energy Value in eVThe energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons.
LUMO Energy Value in eVThe energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap Value in eVThe energy difference between the HOMO and LUMO, which is an indicator of chemical reactivity and stability. nanobioletters.com
Molecular Electrostatic Potential (MEP) Map DataVisualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Ab Initio Methods for Property Prediction (e.g., pKa, conformational energies)

Ab initio methods are highly accurate quantum chemical calculations that can be used to predict various molecular properties. For this compound, these methods could be employed to predict its pKa, which is a measure of its acidity or basicity. The pKa is a critical parameter for drug candidates, as it influences their absorption, distribution, metabolism, and excretion (ADME) properties. The presence of fluorine atoms can significantly impact the pKa of nearby functional groups. nih.gov

Conformational energy calculations would reveal the relative stabilities of different spatial arrangements (conformers) of the molecule. The piperidine (B6355638) ring can exist in chair, boat, and twist-boat conformations, and the orientation of the difluorophenylsulfanyl group can also vary. Understanding the energy landscape of these conformations is essential for predicting the molecule's shape in different environments. nih.gov

Reaction Mechanism Elucidation and Transition State Analysis

Should this compound be involved in a chemical reaction, quantum chemical calculations could be used to elucidate the reaction mechanism. nih.gov This involves identifying the transition state—the highest energy point along the reaction pathway—and calculating the activation energy. This information provides insights into the reaction rate and the feasibility of the transformation.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, an MD simulation would provide a detailed view of its conformational flexibility and dynamic behavior in a simulated environment, such as in water or a lipid bilayer. nih.govnih.govdiva-portal.orgchemrxiv.org

By simulating the molecule's movements, researchers can observe how it samples different conformations and how it interacts with its surroundings. This is particularly important for understanding how the molecule might behave in a biological system.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govfrontiersin.orgnih.govmdpi.commdpi.comnih.govnih.govrsc.org This method is central to drug discovery for predicting how a potential drug molecule might interact with its biological target.

Binding Site Prediction and Interaction Energy Calculations

If this compound were being investigated as a potential drug, molecular docking simulations would be performed to predict its binding mode within the active site of a target protein. The simulation would identify the most likely binding pose and calculate an estimated binding affinity or docking score.

The interactions between the ligand and the protein would be analyzed to identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The difluoro-substituted phenyl ring and the piperidine ring would likely play significant roles in these interactions.

Table 2: Hypothetical Molecular Docking Results

ParameterDescription
Target Protein The specific protein being investigated for interaction.
Binding Affinity (kcal/mol) An estimation of the strength of the interaction between the ligand and the protein.
Key Interacting Residues The amino acid residues in the protein's binding site that form significant interactions with the ligand.
Types of Interactions A description of the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, pi-pi stacking) that stabilize the ligand-protein complex. nih.gov
Interaction Energy The calculated energy of the binding interaction, which provides a quantitative measure of binding strength. nih.govresearchgate.net

Conformational Changes Upon Ligand Binding

The interaction of a ligand, such as this compound, with its biological target is a dynamic process that often induces conformational changes in both the ligand and the receptor. Understanding these changes is crucial for elucidating the mechanism of action and for the rational design of more potent and selective molecules.

Upon binding to a hypothetical receptor, the flexible piperidine ring of this compound can adopt various conformations, with the chair, boat, and twist-boat forms being the most common. The energy landscape of these conformations can be significantly altered within the constrained environment of a receptor's binding pocket. Molecular dynamics (MD) simulations are a powerful computational tool to explore these conformational changes over time.

For instance, a hypothetical MD simulation of this compound bound to a target protein might reveal a preference for a specific chair conformation that optimizes key interactions, such as hydrogen bonds or hydrophobic contacts. The difluorophenyl group, with its specific electronic properties, plays a significant role in these interactions. The orientation of this group relative to the piperidine ring can be described by dihedral angles, which are expected to show distinct populations in the bound state compared to the unbound state in solution.

ConformationEnergy in Solution (kcal/mol)Energy in Binding Pocket (kcal/mol)Key Interacting Residues (Hypothetical)
Axial-Chair0.0-5.2Tyr123, Phe256
Equatorial-Chair-0.5-2.1Leu89
Twist-Boat+5.3+2.8-

Quantitative Structure-Activity Relationship (QSAR) Modeling (Purely In Silico Approaches)

QSAR modeling represents a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds without the need for their synthesis and experimental testing.

Development of Predictive Models for Molecular Properties and Biological Interactions

The development of a predictive QSAR model for analogues of this compound would involve the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. For a series of related compounds, these descriptors would be correlated with their experimentally determined biological activities (e.g., IC50 values) using statistical methods like multiple linear regression or machine learning algorithms.

A hypothetical QSAR model for a series of 4-arylsulfanylpiperidine derivatives might reveal that descriptors such as the electrostatic potential on the fluorine atoms and the solvent-accessible surface area of the piperidine ring are critical for activity. Such a model, once validated, could be used to predict the activity of new, unsynthesized analogues.

DescriptorDefinitionHypothetical Contribution to Activity
LogPOctanol-water partition coefficientPositive (optimal range)
Topological Polar Surface Area (TPSA)Surface sum over all polar atomsNegative
Molecular WeightSum of atomic weightsParabolic
Dipole MomentMeasure of net molecular polarityPositive

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful in silico technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds.

For this compound, a hypothetical pharmacophore model could be developed based on its interactions within a receptor binding site. This model might consist of features such as a hydrogen bond acceptor (the nitrogen atom of the piperidine ring), two aromatic rings (the difluorophenyl group), and a hydrophobic feature (the sulfur atom).

Once a pharmacophore model is established and validated, it can be used as a 3D query to screen large virtual databases of chemical compounds. This process, known as virtual screening, allows for the rapid identification of novel molecules that possess the desired pharmacophoric features and are therefore likely to be active. The hits from a virtual screen can then be prioritized for synthesis and biological evaluation, significantly accelerating the drug discovery process.

Pharmacophoric FeatureHypothetical Coordinates (Å)Radius (Å)
Hydrogen Bond Acceptor(2.5, 1.0, 3.2)1.5
Aromatic Ring 1(5.8, 3.2, 1.1)1.8
Aromatic Ring 2(6.1, 4.5, 0.5)1.8
Hydrophobic Feature(4.0, 2.1, 2.5)1.2

Applications As a Chemical Building Block and Scaffold

Intermediate in Complex Organic Synthesis

As a foundational unit, 4-(3,4-difluorophenyl)sulfanylpiperidine serves as a key intermediate in the assembly of more elaborate molecular architectures. The piperidine (B6355638) nitrogen can be readily functionalized, and the aryl group can participate in various coupling reactions, allowing for the systematic construction of complex target molecules.

Construction of Polycyclic and Spirocyclic Systems

While the difluorophenyl and piperidine moieties are common in advanced chemical structures, detailed examples of this compound being directly used in the synthesis of polycyclic or spirocyclic systems are not extensively documented in publicly available scientific literature. However, the inherent reactivity of the piperidine ring suggests its potential for such applications. For instance, the nitrogen atom could be involved in intramolecular cyclization reactions to form fused or bridged ring systems.

Precursor for Nitrogen-Containing Heterocycles

The piperidine ring within this compound is a saturated nitrogen-containing heterocycle. It can serve as a precursor to other heterocyclic systems through various synthetic transformations such as ring-expansion, ring-contraction, or annulation reactions. Although specific examples detailing the conversion of this compound to other distinct nitrogen-containing heterocycles are not readily found in the literature, its structural motifs are present in a variety of bioactive molecules.

Role in Combinatorial Chemistry and Chemical Library Synthesis

Combinatorial chemistry aims to rapidly generate large collections of diverse compounds, known as chemical libraries, for high-throughput screening. Building blocks with versatile handles for chemical modification are highly sought after in this field. The this compound scaffold, with its modifiable piperidine nitrogen, is theoretically well-suited for such applications.

Despite its potential, specific examples of large-scale combinatorial libraries explicitly incorporating this compound as a core building block are not prominently reported in peer-reviewed journals or patent literature. The utility of similar piperidine-based scaffolds in library synthesis is, however, well-established.

Enabling Scaffold for Functional Molecule Development (e.g., chemical probes)

A molecular scaffold provides the core structure upon which functional groups can be appended to create molecules with specific properties, such as chemical probes for studying biological systems. The this compound framework offers a three-dimensional architecture that can be systematically modified.

Currently, there is a lack of specific published research detailing the use of this compound as the central scaffold in the development of functional molecules like chemical probes. The development of such tools often relies on well-characterized core structures with predictable biological interactions, and this particular compound may be a subject of ongoing or future research in this area.

Application in Catalyst and Ligand Design for Asymmetric Synthesis

Chiral ligands are crucial for enantioselective metal-catalyzed reactions, a cornerstone of modern asymmetric synthesis. The piperidine framework can be rendered chiral, and the nitrogen and sulfur atoms in this compound could potentially coordinate with metal centers.

A comprehensive search of the scientific literature does not yield specific instances of this compound being employed as a ligand or in the design of catalysts for asymmetric synthesis. The design of effective chiral ligands is a highly specialized field, and the suitability of this particular scaffold for such applications has not been publicly demonstrated.

Pharmacological Target Interaction Studies Non Clinical, in Vitro Focus

In Vitro Receptor Binding Profiling (e.g., GPCRs, Ion Channels, Transporters)

Publicly available scientific literature lacks specific data regarding the in vitro receptor binding profile of the parent compound, 4-(3,4-difluorophenyl)sulfanylpiperidine, against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

However, structure-activity relationship (SAR) studies on related chemical series provide context for potential interactions. For instance, analogues of 3α-[bis(4-fluorophenyl)methoxy]tropane, which share a piperidine-like tropane (B1204802) core, have been extensively evaluated for their binding affinities at monoamine transporters. These studies demonstrate that modifications to the aryl groups and the core structure significantly influence binding potency and selectivity for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). Similarly, studies on other piperazine (B1678402) and piperidine-containing compounds have explored their interactions with equilibrative nucleoside transporters (ENTs), highlighting the role of specific structural motifs in conferring inhibitory activity. While these findings relate to different chemical scaffolds, they underscore the potential for piperidine-containing molecules to interact with transporter proteins.

Enzyme Inhibition Assays (e.g., Kinases, Proteases, Hydrolases)

In vitro enzyme inhibition assays demonstrated that Hu7691 is a potent pan-Akt kinase inhibitor with notable selectivity for the AKT1 isoform over AKT2. This selectivity is considered a crucial feature, as the inhibition of AKT2 has been linked to cutaneous toxicities, such as rashes, which are common side effects of many pan-AKT inhibitors. By selectively targeting AKT1 while largely sparing AKT2, compounds like Hu7691 aim to achieve a better therapeutic window.

Table 1: In Vitro Kinase Inhibition Profile of Hu7691
Target EnzymeIC₅₀ (nM)
AKT14.0
AKT297.5

Mechanistic Investigations at the Cellular and Molecular Level (In Vitro)

Ligand-Induced Signaling Pathway Modulation

As an inhibitor of Akt kinase, the derivative Hu7691 is designed to modulate the PI3K/AKT/mTOR signaling pathway. In a cellular context, inhibition of Akt would be expected to block the phosphorylation of its numerous downstream substrates, thereby interfering with signals that promote cell survival, growth, and proliferation. Mechanistic studies in cancer cell lines have shown that Hu7691 exhibits pronounced inhibitory effects on proliferation, consistent with its mechanism of action as an Akt inhibitor.

Protein-Ligand Complex Characterization (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))

Detailed biophysical characterization of the direct binding interaction between this compound and specific protein targets is not described in the available literature. For its derivative, Hu7691, molecular docking and rational drug design were employed to optimize its interaction with the kinase domain of Akt, suggesting a well-defined binding mode. However, specific experimental data from techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), which would quantitatively characterize the binding kinetics (kₐ, kₔ) and thermodynamics (ΔH, ΔS), are not provided in the reviewed sources.

Structure-Activity Relationship (SAR) Derivation in Context of Target Interactions

The development of the Akt inhibitor Hu7691 from a scaffold containing the 4-(3,4-difluorophenyl)piperidine (B7797174) moiety points to the importance of this group for potent and selective activity. SAR studies in drug discovery often explore how modifications to different parts of a molecule affect its biological activity. For Akt inhibitors, the optimization process for Hu7691 focused on enhancing kinase selectivity and mitigating off-target effects, such as hERG channel blockade. The specific substitutions on the piperidine (B6355638) ring and the benzamide (B126) portion of Hu7691 were the result of systematic optimization to achieve the desired profile of potent AKT1 inhibition with selectivity over AKT2.

General principles of SAR indicate that the difluorophenyl group likely engages in specific interactions within the target's binding pocket, while the piperidine serves as a core scaffold for orienting other functional groups.

In Vitro ADME Studies (e.g., Metabolic Stability, Permeability, Plasma Protein Binding)

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of drug discovery, providing an early indication of a compound's potential pharmacokinetic behavior. While specific in vitro ADME data for this compound is not available, general assays are routinely conducted to evaluate these properties.

Metabolic Stability : Assays using liver microsomes or hepatocytes are used to determine a compound's susceptibility to metabolism by enzymes like cytochrome P450s. A compound with high metabolic stability is less likely to be cleared quickly from the body.

Permeability : The ability of a compound to cross biological membranes, such as the intestinal wall, is often assessed using cell-based assays like the Caco-2 permeability assay.

Plasma Protein Binding : The extent to which a compound binds to plasma proteins like albumin can significantly impact its distribution and the concentration of free, active drug available to interact with its target. This is often determined using methods like rapid equilibrium dialysis.

For a related compound, ML314, which also contains aryl and alkyl groups, in vitro studies showed it was rapidly metabolized by human and mouse liver microsomes and was highly bound to plasma proteins. Such studies are essential for guiding the optimization of a compound's ADME profile.

Microsomal and Hepatocyte Stability Assays

Metabolic stability assays are crucial for predicting how a drug candidate will be cleared from the body, primarily by the liver. nuvisan.com These tests measure the rate at which a compound is metabolized by liver enzymes. The two most common systems are liver microsomes, which contain phase I enzymes like cytochrome P450s, and hepatocytes, which contain both phase I and phase II enzymes, offering a more complete picture of hepatic metabolism. bioduro.comthermofisher.com

In these assays, this compound would be incubated with either liver microsomes or a suspension of cryopreserved hepatocytes from various species (e.g., human, rat, mouse) over a specific time course. nuvisan.comsolvobiotech.com Samples are taken at different time points, and the reaction is stopped. The concentration of the remaining parent compound is then quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). bioduro.comnih.gov From the rate of disappearance of the compound, key parameters like the half-life (t½) and intrinsic clearance (CLint) are calculated. nuvisan.com A short half-life suggests rapid metabolism, which may indicate poor bioavailability and a short duration of action in the body. solvobiotech.com

Illustrative Research Findings:

While specific experimental data for this compound is not publicly available, the table below illustrates how results from such stability assays would be presented.

Table 1: Example of Microsomal and Hepatocyte Stability Data for this compound This data is for illustrative purposes only and does not represent actual experimental results.

Species Test System Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein or /10^6 cells)
Human Liver Microsomes 45 15.4
Rat Liver Microsomes 25 27.7
Human Hepatocytes 60 11.5

Caco-2 Cell Permeability Assays

The Caco-2 cell permeability assay is the industry standard for predicting the intestinal absorption of orally administered drug candidates. nih.gov Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate into a monolayer of polarized epithelial cells with tight junctions, mimicking the barrier of the human intestinal wall. nih.govpreprints.org

In this assay, Caco-2 cells are grown on a semi-permeable filter. Once a confluent monolayer is formed, this compound is added to the apical (AP) side, representing the intestinal lumen. The concentration of the compound that travels across the cell monolayer to the basolateral (BL) side, representing the bloodstream, is measured over time. nih.gov Transport can also be measured in the reverse direction (BL to AP) to identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can pump drugs out of cells and back into the intestinal lumen, thereby limiting absorption. preprints.orgnih.gov The results are expressed as an apparent permeability coefficient (Papp). nih.gov

Illustrative Research Findings:

The following table is a hypothetical representation of data from a Caco-2 permeability assay for this compound.

Table 2: Example of Caco-2 Permeability Data for this compound This data is for illustrative purposes only and does not represent actual experimental results.

Direction Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Efflux Ratio (Papp BL-AP / Papp AP-BL) Permeability Classification
Apical to Basolateral (AP-BL) 15.2 1.5 High

An efflux ratio greater than 2 is generally considered indicative of active efflux.

Plasma Protein Binding Assays

Plasma protein binding (PPB) determines the extent to which a drug binds to proteins within the blood, such as human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AGP). researchgate.netdrugbank.com Only the unbound (free) fraction of a drug is pharmacologically active and able to diffuse from the bloodstream to its target tissues. researchgate.net A high degree of plasma protein binding can limit the distribution of a drug and reduce its clearance. Therefore, determining the fraction unbound (fu) is essential for interpreting pharmacokinetic and pharmacodynamic relationships. nih.gov

Equilibrium dialysis is a common method used to measure PPB. nih.gov In this technique, a semi-permeable membrane separates a chamber containing plasma with the test compound from a chamber containing a buffer solution. The drug is allowed to equilibrate across the membrane, after which the concentrations in both chambers are measured. The fraction unbound is calculated from these concentrations. researchgate.net

Illustrative Research Findings:

The table below provides a hypothetical example of plasma protein binding data for this compound across different species.

Table 3: Example of Plasma Protein Binding Data for this compound This data is for illustrative purposes only and does not represent actual experimental results.

Species Plasma Concentration (µM) % Bound Fraction Unbound (fu)
Human 1 98.5 0.015
Rat 1 97.2 0.028
Mouse 1 96.8 0.032

Table of Compounds

Compound Name
This compound
Atenolol
Caffeine
Carbamazepine
Furosemide
P-glycoprotein

Q & A

Q. What are the established synthetic routes for 4-(3,4-Difluorophenyl)sulfanylpiperidine, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Alkylation of piperidine with 3,4-difluorobenzyl bromide under anhydrous conditions, using a base like potassium carbonate in dimethylformamide (DMF) at 80–100°C for 12–24 hours.
  • Step 2 : Thiolation via nucleophilic substitution, employing a sulfur source (e.g., thiourea) in ethanol under reflux, followed by acid hydrolysis to yield the sulfanyl intermediate.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Key variables affecting yield include solvent choice (polar aprotic solvents enhance reactivity), catalyst selection (e.g., Pd/C for coupling steps), and reaction time .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • NMR Spectroscopy : 1^1H NMR (400 MHz, CDCl3_3) identifies aromatic protons (δ 6.8–7.2 ppm, doublets for fluorophenyl) and piperidine protons (δ 2.5–3.5 ppm). 13^{13}C NMR confirms sulfanyl group integration (δ 40–50 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 270.1) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Stretching vibrations at 680 cm1^{-1} (C-S bond) and 1500–1600 cm1^{-1} (C-F aromatic) validate functional groups .

Advanced Research Questions

Q. How can reaction yields be improved in the synthesis of this compound derivatives?

  • Catalytic Optimization : Replace Pd/C with palladium acetate (Pd(OAc)2_2) and ligands like XPhos for enhanced cross-coupling efficiency.
  • Solvent Screening : Test ionic liquids (e.g., [BMIM][BF4_4]) to stabilize intermediates and reduce side reactions.
  • Flow Chemistry : Continuous flow reactors minimize residence time and improve heat transfer, increasing yield by 15–20% compared to batch methods .

Q. What methodologies are used to investigate the compound’s biological activity, such as enzyme inhibition?

  • Kinetic Assays : Measure IC50_{50} values via fluorogenic substrates (e.g., for cytochrome P450 enzymes) in vitro. Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 3^3H-labeled antagonists) quantify affinity (Ki_i) for targets like serotonin or dopamine receptors.
  • Molecular Dynamics (MD) Simulations : Dock the compound into protein active sites (e.g., using AutoDock Vina) to predict binding modes and guide structure-activity relationship (SAR) studies .

Q. How do structural modifications (e.g., fluorination) impact the compound’s physicochemical properties?

  • LogP Analysis : Introduce fluorine atoms to increase lipophilicity (measured via shake-flask method), enhancing blood-brain barrier penetration.
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals melting points >150°C for fluorinated derivatives, indicating robustness in formulation.
  • Solubility Screening : Use Hansen solubility parameters to identify co-solvents (e.g., PEG-400) for in vivo studies .

Data Contradictions and Resolution

  • Synthetic Yield Discrepancies : reports 70–80% yields using Pd/C, while cites 60–65% under similar conditions. Resolution: Trace oxygen in reaction vessels may deactivate Pd/C; inert atmosphere (N2_2) improves reproducibility.
  • Biological Activity Variability : Fluorophenyl orientation (para vs. meta) alters receptor binding in vs. 17. Resolution: X-ray crystallography of ligand-protein complexes clarifies stereoelectronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.